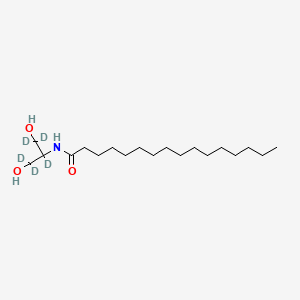

Palmitoyl serinol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H39NO3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)hexadecanamide |

InChI |

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D |

InChI Key |

MZUNFYMZKTWADX-XBHHEOLKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Palmitoyl Serinol: A Technical Guide for Researchers

Abstract

Palmitoyl serinol (PS), an N-acylated derivative of the amino alcohol serinol, has emerged as a significant bioactive lipid with multifaceted roles in cellular physiology, particularly in the context of skin barrier function and cell signaling. This technical guide provides an in-depth exploration of the biological functions of Palmitoyl serinol, with a focus on its molecular mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, sphingolipid metabolism, and cannabinoid signaling. This document summarizes key quantitative data, details experimental methodologies for studying Palmitoyl serinol, and provides visual representations of its signaling pathways.

Introduction

Palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) and is recognized as a metabolite of human commensal bacteria.[1] Its primary and most well-documented biological function is the enhancement of the epidermal permeability barrier.[2][3] This activity is crucial for maintaining skin health and protecting against environmental insults and water loss. The decline in ceramide levels is a hallmark of inflammatory skin conditions such as atopic dermatitis, making the ceramide-boosting properties of Palmitoyl serinol a key area of therapeutic interest.[3][4] Beyond its role in the skin, Palmitoyl serinol has also been shown to exhibit pro-apoptotic activity in cancer cells and to modulate G-protein coupled receptor signaling.[1][5]

Core Biological Functions and Signaling Pathways

Enhancement of Epidermal Permeability Barrier via Ceramide Synthesis

The principal biological role of Palmitoyl serinol is the augmentation of the epidermal permeability barrier through the stimulation of ceramide synthesis.[3][4] Ceramides are essential sphingolipids that constitute a major component of the stratum corneum, the outermost layer of the epidermis, where they form a waterproof barrier.[4] Palmitoyl serinol has been demonstrated to increase the total amount of ceramides and specifically elevate the levels of ceramides containing very-long-chain fatty acids (C22-C24), which are critical for proper barrier formation.[4][6]

This stimulation of ceramide production occurs through a cannabinoid receptor 1 (CB1)-dependent mechanism.[4][6] The binding of Palmitoyl serinol to the CB1 receptor initiates a signaling cascade that upregulates the two primary pathways of ceramide synthesis:

-

De Novo Synthesis Pathway: Palmitoyl serinol enhances the activity of key enzymes in the de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA.[4]

-

Sphingomyelin Hydrolysis Pathway: It also stimulates the breakdown of sphingomyelin into ceramide.[4]

A critical step in the de novo pathway is the activation of ceramide synthases (CerS). Palmitoyl serinol selectively activates CerS2 and CerS3, the enzymes responsible for acylating the sphingoid backbone with very-long-chain fatty acids.[4]

References

- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Hot-Spring Water Improves Inflammatory Conditions in an Injury-Induced Atopic Dermatitis Mouse Model by Regulating Skin Barrier Function [mdpi.com]

- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. researchgate.net [researchgate.net]

The Cellular Choreography of Palmitoyl Serinol-d5: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the current understanding of the mechanism of action of Palmitoyl serinol-d5 at the cellular level. While the deuterated form, this compound, is primarily utilized as a tool for advanced biophysical and metabolic studies, its fundamental biological activities are ascribed to its non-deuterated counterpart, N-palmitoyl serinol. This document will focus on the established mechanisms of N-palmitoyl serinol, a naturally occurring lipid metabolite that has garnered significant interest for its role in cellular signaling and potential therapeutic applications.

N-palmitoyl serinol, a metabolite produced by human commensal bacteria, has been identified as a signaling molecule that modulates cellular functions primarily through its interaction with specific G-protein coupled receptors (GPCRs).[1] Its actions predominantly impact ceramide metabolism, a critical component of the epidermal permeability barrier and a key player in various cellular processes including apoptosis.

Core Cellular Targets and Signaling Pathways

The primary cellular targets of N-palmitoyl serinol are the Cannabinoid Receptor 1 (CB1) and GPR119.[1][2] Activation of these receptors initiates downstream signaling cascades that converge on the regulation of ceramide synthesis.

Cannabinoid Receptor 1 (CB1) Dependent Pathway

N-palmitoyl serinol acts as an agonist of the CB1 receptor.[2][3] This interaction is pivotal in its ability to stimulate the production of ceramides, particularly in keratinocytes.[2][4][5] The binding of N-palmitoyl serinol to CB1 triggers a signaling cascade that upregulates the activity of key enzymes involved in both de novo ceramide synthesis and the sphingomyelin hydrolysis pathway.[2][5][6]

The key enzymatic activities enhanced by this pathway are:

-

Serine Palmitoyltransferase (SPT) : The initial and rate-limiting enzyme in the de novo synthesis of ceramides.[2]

-

Ceramide Synthases (CerS) 2 and 3 : These enzymes are responsible for acylating sphingoid bases to form ceramides, with a preference for producing long-chain (C22-C24) ceramides which are crucial for the integrity of the epidermal barrier.[2][5]

-

Neutral and Acidic Sphingomyelinases (SMases) : These enzymes hydrolyze sphingomyelin to generate ceramides.[2]

The stimulation of these enzymatic activities leads to an overall increase in cellular ceramide levels, with a notable enrichment of long-chain ceramides. This effect has been shown to counteract the decrease in ceramides observed in inflammatory conditions, such as those induced by IL-4 in keratinocytes.[2][4]

GPR119 Agonism

N-palmitoyl serinol is also an agonist of GPR119, another GPCR.[1] Activation of GPR119 is known to increase intracellular levels of cyclic AMP (cAMP).[1] While the direct link between GPR119 activation by N-palmitoyl serinol and ceramide synthesis is less characterized than the CB1 pathway, GPR119 is recognized for its role in metabolic regulation and could contribute to the overall cellular response.

PKCζ Interaction and Apoptosis

In addition to receptor-mediated signaling, N-palmitoyl serinol has been shown to bind to Protein Kinase C zeta (PKCζ).[1] This interaction can induce apoptosis in certain cell types, such as neuroblastoma cells. This suggests a potential role for N-palmitoyl serinol in regulating cell fate decisions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited literature regarding the activity of N-palmitoyl serinol.

| Parameter | Cell Line | Value | Reference |

| GPR119 Agonism (EC50) | HEK293 cells expressing GPR119 | 9 µM | [1] |

| Concentration for Ceramide Stimulation | HaCaT keratinocytes | 25 µM | [1][2] |

Table 1: Receptor Activation and Effective Concentrations

| Enzyme | Cell Line | Condition | Effect | Reference |

| Serine Palmitoyltransferase (SPT) | HaCaT KC | IL-4 pretreated, then 25 µM PS | Increased activity | [2] |

| Ceramide Synthase 2 (CerS2) | HaCaT KC | IL-4 pretreated, then 25 µM PS | Increased activity | [2] |

| Ceramide Synthase 3 (CerS3) | HaCaT KC | IL-4 prewritten, then 25 µM PS | Increased activity | [2] |

| Neutral Sphingomyelinase (SMase) | HaCaT KC | IL-4 pretreated, then 25 µM PS | Increased activity | [2] |

| Acidic Sphingomyelinase (SMase) | HaCaT KC | IL-4 pretreated, then 25 µM PS | Increased activity | [2] |

Table 2: Effects of N-Palmitoyl Serinol on Key Enzymes in Ceramide Synthesis

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Signaling pathways of N-palmitoyl serinol in a typical mammalian cell.

Figure 2: A generalized experimental workflow to study the effect of N-palmitoyl serinol on ceramide synthesis.

Detailed Experimental Protocols

The following are representative protocols derived from the methodologies described in the cited literature for studying the effects of N-palmitoyl serinol.

Cell Culture and Treatment

-

Cell Line: Human keratinocytes (HaCaT) are a commonly used model.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Model: To mimic an inflammatory state, cells are often pretreated with recombinant human Interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours prior to treatment with N-palmitoyl serinol.[2]

-

N-Palmitoyl Serinol Treatment: A stock solution of N-palmitoyl serinol is prepared in an appropriate solvent (e.g., ethanol or DMSO). The final concentration applied to the cells is typically 25 µM, and the incubation period can range from 4 to 24 hours.[2][4]

-

Inhibitor Studies: To confirm the involvement of the CB1 receptor, a specific antagonist such as AM-251 (typically at 10 µM) is co-incubated with N-palmitoyl serinol.[2]

Lipid Extraction and Analysis by LC-MS/MS

-

Cell Lysis and Lipid Extraction:

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested.

-

Lipids are extracted using a modified Bligh-Dyer method. Briefly, a mixture of chloroform, methanol, and water (or cell lysate) is vortexed and centrifuged to separate the phases.

-

The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The dried lipid extract is reconstituted in a suitable solvent for injection.

-

Separation of different ceramide species is achieved using a C18 reverse-phase chromatography column.

-

The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify different ceramide species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Enzyme Activity Assays

-

Sample Preparation: Cell lysates are prepared in appropriate buffers to preserve enzyme activity.

-

Serine Palmitoyltransferase (SPT) Activity: The assay typically measures the incorporation of a radiolabeled or stable isotope-labeled serine or palmitoyl-CoA into 3-ketodihydrosphingosine, the product of the SPT reaction.

-

Ceramide Synthase (CerS) Activity: This assay measures the formation of ceramides from a sphingoid base (e.g., sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA). The product can be quantified by LC-MS/MS.

-

Sphingomyelinase (SMase) Activity: The activity of neutral and acidic SMases is determined by measuring the hydrolysis of a fluorescently labeled or radiolabeled sphingomyelin substrate.

Conclusion and Future Directions

The mechanism of action of N-palmitoyl serinol in cells is primarily centered on its ability to activate the CB1 receptor, leading to a significant upregulation of ceramide synthesis. This activity has profound implications for skin health, particularly in the context of inflammatory skin conditions characterized by a compromised epidermal barrier. The deuteration of palmitoyl serinol (this compound) provides a powerful tool for researchers to further investigate its metabolic fate, distribution, and interaction with cellular membranes using techniques like neutron scattering and NMR.[7][8][9] Future research should aim to further elucidate the downstream effectors of the GPR119 signaling pathway in response to N-palmitoyl serinol and explore the therapeutic potential of this compound in a wider range of cellular contexts and disease models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflamma… [ouci.dntb.gov.ua]

- 7. journals.iucr.org [journals.iucr.org]

- 8. apo.ansto.gov.au [apo.ansto.gov.au]

- 9. avantiresearch.com [avantiresearch.com]

A Technical Guide to Palmitoyl Serinol as a GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Palmitoyl Serinol, a metabolite derived from commensal bacteria, and its function as an agonist for the G protein-coupled receptor 119 (GPR119). It details the receptor's signaling pathway, the physiological consequences of its activation, and relevant quantitative pharmacological data. Furthermore, this guide supplies detailed experimental protocols for key assays used in the characterization of GPR119 agonists.

Introduction: Palmitoyl Serinol and the GPR119 Target

Palmitoyl Serinol (PS), also known as N-Palmitoyl serinol, is an N-acyl amide and an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA).[1] It has been identified as a metabolite produced by human commensal bacteria.[2][3] Research has established Palmitoyl Serinol as an agonist of GPR119, a Class A G protein-coupled receptor (GPCR).[2][3]

GPR119 is of significant therapeutic interest, particularly for metabolic diseases. It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[4][5] The activation of GPR119 has a dual mechanism for improving glucose homeostasis: it directly enhances glucose-stimulated insulin secretion (GSIS) from the pancreas and promotes the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from the gut.[4][6] This dual action makes GPR119 an attractive target for the development of treatments for type 2 diabetes and obesity.[4]

GPR119 Signaling Pathway

GPR119 activation follows a canonical Gαs-coupled signaling pathway. As an agonist, Palmitoyl Serinol binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric G protein, specifically the Gαs subunit.[4][5] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[7] The subsequent rise in intracellular cAMP concentration is the primary driver of the downstream physiological effects.[4][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Palmitoyl Serinol - Applications - CAT N°: 62175 [bertin-bioreagent.com]

- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

The Role of Palmitoyl Serinol in the Ceramide Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are fundamental sphingolipids, essential for maintaining the epidermal permeability barrier and regulating various cellular processes. Deficiencies in ceramide levels, particularly those with long acyl chains, are implicated in inflammatory skin diseases like atopic dermatitis. N-palmitoyl serinol (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine, has emerged as a significant modulator of ceramide metabolism. This technical guide provides an in-depth analysis of the role of palmitoyl serinol in the ceramide synthesis pathway. It elucidates its mechanism of action, presents quantitative data on its effects on ceramide levels and enzyme activities, details relevant experimental protocols, and visualizes the involved biochemical pathways. The findings underscore the potential of palmitoyl serinol as a therapeutic agent for restoring ceramide balance and improving skin barrier function.

Overview of Ceramide Synthesis Pathways

Ceramide, the central molecule in sphingolipid metabolism, is synthesized in mammalian cells through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1]

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), the rate-limiting step in sphingolipid synthesis.[2][3] The resulting product is further metabolized to sphinganine, which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide. A final desaturation step produces ceramide.[1][4]

-

Sphingomyelin Hydrolysis: This pathway generates ceramide through the breakdown of sphingomyelin, a major component of the plasma membrane, by sphingomyelinase (SMase) enzymes.[1][5] This route allows for a rapid cellular response to stress signals.

-

Salvage Pathway: This pathway recycles sphingosine from the breakdown of complex sphingolipids back into ceramide through the action of ceramide synthases.[1] It is estimated to contribute significantly to the overall biosynthesis of sphingolipids.[1]

Mechanism of Action of N-Palmitoyl Serinol (PS)

N-palmitoyl serinol (PS) is a metabolite found in human commensal bacteria and acts as an analog of the endocannabinoid N-palmitoyl ethanolamine.[6] Its primary mechanism for stimulating ceramide production is through the activation of the Cannabinoid Receptor 1 (CB1).[7][8] This activation triggers a dual-pronged approach to upregulate ceramide levels, impacting both the de novo and sphingomyelin hydrolysis pathways, particularly under inflammatory conditions.[5][9]

Upon binding to the CB1 receptor, PS initiates signaling cascades that lead to:

-

Increased De Novo Synthesis: PS treatment enhances the activity of key enzymes in the de novo pathway. It stimulates Serine Palmitoyltransferase (SPT), the pathway's rate-limiting enzyme, as well as Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3).[5][10] This is particularly significant as CerS2 and CerS3 are responsible for producing the very long-chain ceramides (C22-C26) that are crucial for epidermal barrier integrity and are often depleted in skin diseases.[5][7]

-

Activation of Sphingomyelin Hydrolysis: PS also stimulates the activity of both neutral and acidic sphingomyelinases (SMases), accelerating the breakdown of sphingomyelin into ceramide.[5][7] This provides a rapid source of ceramides to bolster the epidermal barrier under stressed conditions.[5]

The stimulatory effects of PS on ceramide production are abrogated by the use of a CB1 antagonist, such as AM-251, confirming the CB1-dependent nature of its action.[7][8][11]

Quantitative Data on the Effects of Palmitoyl Serinol

Studies utilizing human epidermal keratinocytes (HaCaT cells), often in an IL-4-induced inflammatory model that mimics atopic dermatitis, have provided quantitative insights into the effects of PS.[7][8] PS treatment (typically 25 µM) significantly counteracts the IL-4-mediated decrease in ceramide levels.[7][12]

Table 1: Effect of Palmitoyl Serinol (PS) on Ceramide Levels in IL-4 Treated Keratinocytes

| Ceramide Species | Treatment Condition | Fold Change vs. IL-4 Control | Reference |

|---|---|---|---|

| Total Ceramides | IL-4 + PS (25 µM) | ~1.5 - 2.0x Increase | [7][12] |

| C22:0 Ceramide | IL-4 + PS (25 µM) | Significant Increase* | [7][13] |

| C24:0 Ceramide | IL-4 + PS (25 µM) | Significant Increase* | [7][13] |

| C24:1 Ceramide | IL-4 + PS (25 µM) | Significant Increase* | [7][13] |

| C26:0 Ceramide | IL-4 + PS (25 µM) | Significant Increase* | [7][13] |

*Statistical significance reported as p < 0.01 vs. vehicle control.[7][13]

Table 2: Effect of Palmitoyl Serinol (PS) on Key Enzyme Activities

| Enzyme | Treatment Condition | Fold Change in Activity vs. IL-4 Control | Reference |

|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | IL-4 + PS (25 µM) | ~1.5x Increase | [7][10][12] |

| Ceramide Synthase 2 (CerS2) | IL-4 + PS (25 µM) | ~1.8x Increase | [7][10][12] |

| Ceramide Synthase 3 (CerS3) | IL-4 + PS (25 µM) | ~1.7x Increase | [7][10][12] |

| Neutral Sphingomyelinase (nSMase) | IL-4 + PS (25 µM) | ~1.6x Increase | [7][10][12] |

| Acidic Sphingomyelinase (aSMase) | IL-4 + PS (25 µM) | ~1.4x Increase |[7][10][12] |

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data on the effects of palmitoyl serinol.

Cell Culture and Treatment Protocol

-

Cell Line: Human epidermal keratinocytes (HaCaT).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammatory Model Induction: To mimic an inflammatory skin condition, cells are pretreated with recombinant human IL-4 (50 ng/mL) for 20 hours.[7][10][13]

-

Palmitoyl Serinol Treatment: Following IL-4 pretreatment, cells are incubated with exogenous N-palmitoyl serinol (25 µM) for 4 hours.[7][10][13] For inhibitor studies, the CB1 antagonist AM-251 (10 µM) is added along with PS.[12][13]

-

Cell Harvesting: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted for subsequent analysis.[14]

Sphingolipidomics: Ceramide Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of diverse sphingolipid species.[15][16]

-

Lipid Extraction:

-

Cell pellets are homogenized.

-

A mixture of internal standards (e.g., C17:0 ceramide) is added to each sample for normalization and quantification.[17]

-

Lipids are extracted using a solvent system such as an ethyl acetate/isopropanol mixture or a chloroform/methanol solution.[17][18]

-

The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in an appropriate mobile phase for injection.[17]

-

-

LC-MS/MS Analysis:

-

Chromatography: Extracted lipids are separated using a reverse-phase C18 column with a gradient elution, typically involving a mobile phase system of water and methanol containing ammonium formate and formic acid.[17][18]

-

Mass Spectrometry: The separated lipids are ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. Quantification is performed using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored.

-

Data Analysis: Ceramide levels are calculated based on the peak areas relative to the internal standard and normalized to the total protein content of the sample. Results are often expressed as pmol per mg of protein.[13]

-

Enzyme Activity Assays

The activity of key enzymes in the ceramide synthesis pathways is determined by measuring the formation of their specific products using LC-MS/MS.

-

Assay Principle: Cell lysates are incubated with specific substrates for the enzyme of interest. The reaction is stopped, and the amount of product formed over time is quantified by LC-MS/MS.

-

Serine Palmitoyltransferase (SPT) Activity: Lysates are incubated with L-serine and palmitoyl-CoA. The reaction product, 3-ketosphinganine, is quantified.[7][10]

-

Ceramide Synthase (CerS) Activity: Microsomal fractions are incubated with a sphingoid base (sphinganine or sphingosine) and a specific fatty acyl-CoA (e.g., C22:0-CoA for CerS2). The resulting dihydroceramide or ceramide species is quantified.[7][10][17][19]

-

Sphingomyelinase (SMase) Activity: Lysates are incubated with sphingomyelin. The amount of ceramide generated is measured.[7][10]

Conclusion and Future Directions

N-palmitoyl serinol acts as a potent, CB1-dependent stimulator of ceramide synthesis in epidermal keratinocytes. By enhancing the activity of key enzymes in both the de novo and sphingomyelin hydrolysis pathways, it effectively increases the total cellular pool of ceramides.[5][7][9] Critically, it selectively upregulates the production of very long-chain ceramides (C22-C26) via the activation of CerS2 and CerS3, species that are vital for skin barrier function and are deficient in conditions like atopic dermatitis.[5][8]

The comprehensive data highlight the potential of palmitoyl serinol and other CB1 agonists as therapeutic agents for skin disorders characterized by impaired barrier function. For drug development professionals, this dual-pathway activation mechanism presents an attractive strategy for robustly restoring epidermal lipid balance. Future research should focus on in vivo efficacy, formulation for topical delivery, and the exploration of its effects in other cell types and disease models where ceramide dysregulation is a key pathological feature.

References

- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflamma… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sphingolipidomics analysis of large clinical cohorts. Part 1: Technical notes and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

A Deep Dive into Deuterium-Labeled Lipids: Physicochemical Properties and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium in lipid molecules offers a powerful tool for investigating and modulating the physicochemical properties of lipid bilayers and their role in complex biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterium-labeled lipids, detailed experimental methodologies for their characterization, and their applications in research and drug development, with a focus on their impact on membrane structure, phase behavior, and resistance to oxidative stress.

Impact of Deuteration on Fundamental Physicochemical Properties

The substitution of hydrogen (¹H) with deuterium (²H or D) introduces subtle yet significant changes to the physicochemical properties of lipids. These alterations are primarily due to the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Membrane Structure and Fluidity

Deuterium labeling is a cornerstone technique for probing the structure and dynamics of lipid membranes. Solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a particularly powerful method for elucidating the orientation and motion of lipid acyl chains within a bilayer. The quadrupolar splitting observed in ²H NMR spectra of deuterated lipids provides a direct measure of the order parameter (S_CD), which quantifies the motional anisotropy of the C-D bond and, by extension, the ordering of the lipid chains.

The introduction of deuterium into the acyl chains of phospholipids has been shown to have a modest ordering effect on the membrane in the liquid-crystalline phase. However, the most significant impact is observed in the gel phase, where deuterated lipids exhibit a lower degree of order compared to their protonated counterparts. This is reflected in a smaller change in fluorescence polarization between the gel and liquid-crystalline phases for deuterated lipids, indicating less profound structural differences between the two phases[1].

Phase Behavior and Transitions

One of the most well-documented effects of deuteration on lipids is the alteration of their phase transition behavior. Specifically, the replacement of hydrogen with deuterium in the acyl chains of phospholipids leads to a decrease in the main phase transition temperature (Tm) from the gel (Lβ) to the liquid-crystalline (Lα) phase. This phenomenon is attributed to the weaker van der Waals interactions between deuterated acyl chains.

A study on a series of deuterated phospholipids demonstrated a consistent depression of the phase transition temperature by 3-5°C compared to their non-deuterated analogs[1]. The enthalpy (ΔH) and entropy (ΔS) of the transition are also significantly reduced upon deuteration, by 14-35%[1].

Table 1: Main Phase Transition Temperatures (Tm) of Common Phospholipids

| Phospholipid | Abbreviation | Main Phase Transition Temperature (Tm) in °C |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 24 |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 41 |

| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 55 |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | -17 |

Note: The values in this table represent the phase transition temperatures for the non-deuterated form of the lipids. As a general rule, the Tm for the fully deuterated acyl chain equivalent is lowered by approximately 3-5°C.[1][2][3][4][5][6][7]

Susceptibility to Oxidation: The Kinetic Isotope Effect

Perhaps the most significant and therapeutically relevant property of deuterium-labeled lipids is their enhanced resistance to oxidative damage. This is particularly true for polyunsaturated fatty acids (PUFAs), which are highly susceptible to lipid peroxidation due to the presence of bis-allylic hydrogens. The abstraction of a bis-allylic hydrogen is the rate-limiting step in the initiation of the lipid peroxidation chain reaction.

By replacing these vulnerable hydrogens with deuterium, the C-D bond, being stronger than the C-H bond, is significantly more difficult to break. This phenomenon, known as the kinetic isotope effect (KIE), dramatically slows down the rate of hydrogen abstraction by reactive oxygen species (ROS), thereby inhibiting the initiation and propagation of lipid peroxidation[8][9][10]. This has profound implications for the development of novel therapeutic strategies for a range of diseases associated with oxidative stress, including neurodegenerative disorders and atherosclerosis[9][10]. Deuterium-reinforced PUFAs have been shown to protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia[9].

Experimental Protocols for Characterization

A variety of biophysical and analytical techniques are employed to characterize the physicochemical properties of deuterium-labeled lipids.

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

Objective: To determine the order and dynamics of deuterated lipid acyl chains within a membrane.

Methodology:

-

Sample Preparation:

-

Synthesize or obtain the desired site-specifically deuterated lipid.

-

Prepare multilamellar vesicles (MLVs) by dissolving the deuterated lipid (and any other lipids in the desired ratio) in an organic solvent (e.g., a chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for several hours to remove residual solvent.

-

Hydrate the lipid film with a buffer (e.g., deuterium-depleted water or a buffered solution) at a temperature above the lipid's phase transition temperature.

-

Vortex the suspension to form a homogeneous dispersion of MLVs.

-

Subject the sample to several freeze-thaw cycles to improve homogeneity[11][12].

-

Transfer the hydrated lipid sample into a 5 mm NMR tube and seal it[11][12].

-

-

NMR Data Acquisition:

-

Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a static probe.

-

Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to overcome the dead-time problem and obtain an undistorted spectrum.

-

Typical parameters include a 90° pulse width of 2.5-3.5 μs, an interpulse delay (τ) of 30-50 μs, and a recycle delay of 0.5-2 seconds, depending on the T1 relaxation time of the sample[11][12].

-

Spectra are typically acquired over a range of temperatures to observe phase transitions and changes in membrane order.

-

-

Data Analysis:

-

The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

The order parameter (S_CD) is calculated from the quadrupolar splitting using the equation: Δνq = (3/4)(e²qQ/h)S_CD, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition for deuterated lipids.

Methodology:

-

Sample Preparation:

-

Prepare a hydrated lipid dispersion (MLVs or unilamellar vesicles) as described for ²H NMR. The lipid concentration is typically in the range of 1-10 mg/mL.

-

Accurately weigh a specific amount of the lipid dispersion into a DSC sample pan.

-

Place an equal volume of the hydration buffer into a reference pan.

-

Seal both pans hermetically.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Heat and cool the sample at a controlled scan rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition.

-

The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The phase transition is observed as a peak in the heat flow versus temperature thermogram.

-

The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endotherm.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

Lipid Peroxidation Assay

Objective: To assess the increased resistance of deuterated PUFAs to oxidation.

Methodology:

-

Liposome Preparation:

-

Prepare liposomes containing either a natural (protonated) PUFA or its deuterated counterpart.

-

The liposomes can be prepared by sonication or extrusion to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

-

-

Initiation of Peroxidation:

-

Induce lipid peroxidation using a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or by exposure to UV light in the presence of a photosensitizer.

-

-

Monitoring Peroxidation:

-

Conjugated Diene Formation: Monitor the increase in absorbance at ~234 nm, which corresponds to the formation of conjugated dienes, an early product of lipid peroxidation.

-

Fluorescence-Based Assays: Utilize fluorescent probes that are sensitive to lipid peroxidation, such as C11-BODIPY581/591. The fluorescence emission of this probe shifts from red to green upon oxidation.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measure the formation of malondialdehyde (MDA) and other reactive aldehydes, which are late-stage products of lipid peroxidation.

-

-

Data Analysis:

-

Compare the rate and extent of lipid peroxidation in liposomes containing deuterated PUFAs to those containing their non-deuterated counterparts. A significant reduction in the measured peroxidation products indicates the protective effect of deuteration.

-

Applications in Signaling Pathways and Metabolic Tracing

Deuterium-labeled lipids are invaluable tools for elucidating complex biological processes, from intracellular signaling cascades to whole-body metabolism.

Modulation of Eicosanoid Signaling Pathways

Arachidonic acid (AA) is a key precursor for the synthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in a wide range of physiological and pathological processes, including inflammation. The enzymatic conversion of AA to eicosanoids is initiated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Site-specific deuteration of arachidonic acid at its bis-allylic positions can be used to modulate the activity of these enzymes and, consequently, the production of different eicosanoids. For instance, deuteration at the C-13 position of arachidonic acid has been shown to dramatically affect the kinetic parameters of COX-2 and 15-LOX-2, while deuteration at the C-7 and C-10 positions influences the activity of 5-LOX[13][14]. This allows for the "fine-tuning" of inflammatory responses by selectively altering the eicosanoid profile.

Caption: Modulation of the Eicosanoid Signaling Pathway by Deuterated Arachidonic Acid.

Tracing Metabolic Pathways

Deuterium-labeled lipids serve as excellent stable isotope tracers for studying lipid metabolism in vivo. By administering deuterium oxide (D₂O) or deuterated fatty acids, researchers can track the incorporation of deuterium into newly synthesized lipids, providing a quantitative measure of metabolic fluxes[15][16][17][18][19][20][21][22]. This approach, often referred to as "Deuteromics," is particularly useful for studying de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, and cholesterol synthesis[16].

The experimental workflow typically involves the administration of the deuterated tracer, followed by the collection of biological samples (e.g., blood, tissue biopsies) over time. The lipids are then extracted and analyzed by mass spectrometry (GC-MS or LC-MS) to determine the extent of deuterium incorporation. This allows for the calculation of fractional synthesis rates of various lipid species.

Caption: Experimental Workflow for Metabolic Tracing with Deuterium-Labeled Lipids.

Conclusion

Deuterium-labeled lipids are a versatile and indispensable tool in lipid research and drug development. Their unique physicochemical properties, particularly their altered phase behavior and profound resistance to oxidation, provide researchers with novel avenues to investigate membrane biophysics and develop innovative therapeutic strategies for diseases rooted in oxidative stress. The detailed experimental protocols and applications outlined in this guide serve as a foundational resource for scientists seeking to leverage the power of deuterium labeling in their research endeavors. As analytical techniques continue to advance, the role of deuterium-labeled lipids in unraveling the complexities of lipid biology is set to expand even further.

References

- 1. Deuterium isotope effect on the stability of molecules: phospholipids (Journal Article) | OSTI.GOV [osti.gov]

- 2. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. avantiresearch.com [avantiresearch.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 10. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample preparation and measurements of 2H NMR [bio-protocol.org]

- 12. Sample preparation and measurements of 2H NMR [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. Deuterated Arachidonic Acid Ameliorates Lipopolysaccharide-Induced Lung Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. metsol.com [metsol.com]

- 17. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 20. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of dietary arachidonic acid on metabolism of deuterated linoleic acid by adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

Solubility and Stability of Palmitoyl Serinol-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Palmitoyl serinol-d5, a deuterated analog of Palmitoyl serinol. Given the limited direct data on the deuterated form, this guide draws upon available information for Palmitoyl serinol and general principles of deuterated compounds to offer valuable insights for researchers. Palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) and has been shown to improve the epidermal permeability barrier.[1][2][3][4][5] The deuteration of molecules like Palmitoyl serinol, where stable heavy isotopes of hydrogen are incorporated, is a common strategy in drug development to trace and quantify the molecule's metabolic and pharmacokinetic profiles.[1]

Solubility Data

The following table summarizes the available solubility information for Palmitoyl serinol in common organic solvents. It is anticipated that this compound will exhibit similar solubility characteristics.

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (151.74 mM) with ultrasonic and warming to 60°C | MedchemExpress[4][6] |

| Dimethylformamide (DMF) | 100 µg/ml | ChemicalBook[2] |

| Dimethylformamide (DMF) | Slightly soluble | Cayman Chemical[7] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[4][6]

Stability and Storage

The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Based on the data for Palmitoyl serinol, the following storage conditions are recommended for solutions in DMSO:

| Storage Temperature | Duration | Source |

| -80°C | 6 months | MedchemExpress[4][6] |

| -20°C | 1 month | MedchemExpress[4][6][8] |

| 4°C | 2 weeks | DC Chemicals |

It is best practice to prepare fresh solutions for immediate use. If storage is necessary, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Experimental Protocols

The following are generalized methodologies for determining the solubility and stability of this compound.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The solution is filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) detection.

-

Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Stability Assessment Protocol

A typical approach to assess the stability of a compound in solution involves monitoring its concentration over time under specific storage conditions.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in the organic solvent of interest at a known concentration.

-

Storage: The solution is aliquoted into multiple vials and stored under the desired conditions (e.g., different temperatures, light exposure).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), an aliquot is removed and analyzed.

-

Quantification: The concentration of this compound is measured using a validated analytical method (e.g., HPLC-MS). The appearance of any degradation products can also be monitored.

-

Stability Evaluation: The stability is determined by calculating the percentage of the initial concentration of this compound remaining at each time point.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

Putative Signaling Pathway of Palmitoyl Serinol

Palmitoyl serinol has been reported to stimulate ceramide production through a CB1-dependent mechanism.[4] The following diagram depicts this proposed signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-PALMITOYL SERINOL CAS#: 126127-31-9 [m.chemicalbook.com]

- 3. Palmitoyl serinol Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of N-Palmitoyl Serinol, a Commensal Bacteria Metabolite, in Host Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl serinol (PS) is an N-acyl amide lipid metabolite produced by commensal bacteria that has garnered significant interest for its role in host-cell signaling and its potential therapeutic applications. Structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA), PS functions as an agonist for cannabinoid receptor 1 (CB1) and G protein-coupled receptor 119 (GPR119).[1][2][3] This guide provides an in-depth technical overview of the current understanding of N-palmitoyl serinol, focusing on its effects on cellular pathways, quantitative data from key studies, and the experimental protocols used to elucidate its function.

Cellular Signaling Pathways of N-Palmitoyl Serinol

N-palmitoyl serinol exerts its biological effects primarily through the activation of two key receptors: CB1 and GPR119.

CB1 Receptor-Mediated Ceramide Production

In epidermal keratinocytes, N-palmitoyl serinol plays a crucial role in maintaining the skin's permeability barrier by stimulating the production of ceramides.[1][4][5] This process is initiated by the binding of PS to the CB1 receptor, which triggers a downstream signaling cascade leading to increased ceramide synthesis through two primary pathways: de novo synthesis and sphingomyelin hydrolysis.[1][6]

Specifically, the activation of CB1 by PS upregulates the activity of ceramide synthase 2 (CerS2) and ceramide synthase 3 (CerS3), enzymes responsible for synthesizing ceramides with very long-chain fatty acids (C22-C24).[1][6] These specific ceramide species are critical for the structural integrity of the epidermal barrier.[1] Additionally, PS stimulation enhances the activity of both neutral and acidic sphingomyelinases, which hydrolyze sphingomyelin to generate ceramides.[4][7] The involvement of the CB1 receptor has been confirmed by experiments where the CB1 antagonist AM-251 blocks the PS-induced increase in ceramide levels.[2][3][8]

GPR119-Mediated Signaling

N-palmitoyl serinol also functions as an agonist for GPR119, a receptor primarily expressed in the pancreas and gastrointestinal tract.[3][9] Activation of GPR119 by PS leads to an increase in intracellular cyclic AMP (cAMP) levels.[8][9] This signaling pathway is associated with the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which has beneficial effects on glucose homeostasis.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of N-palmitoyl serinol.

Table 1: In Vitro Efficacy of N-Palmitoyl Serinol

| Parameter | Cell Line | Concentration of PS | Effect | Reference |

| GPR119 Activation | HEK293 | EC50 = 9 µM | Increase in cAMP levels | [8][9] |

| Cell Viability | HaCaT Keratinocytes | 25 µM | No significant effect on viability | [4] |

| Total Ceramide Content | HaCaT Keratinocytes | 25 µM | Significant increase | [4] |

| Neuroprotection | In vitro ROS model | Dose-dependent | Increased cell viability, decreased IL-1β | [1] |

Table 2: Effect of N-Palmitoyl Serinol on Ceramide Synthesis in IL-4 Treated HaCaT Keratinocytes

| Parameter | Treatment | Outcome | Reference |

| Total Ceramide Content | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][6] |

| CerS2 Activity | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][7] |

| CerS3 Activity | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][7] |

| Neutral Sphingomyelinase Activity | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][7] |

| Acidic Sphingomyelinase Activity | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][7] |

| Long-Chain Ceramides (C22-C24) | IL-4 + 25 µM PS | Selective and significant increase | [1][6] |

| Total Ceramide Content with CB1 Inhibitor | IL-4 + 25 µM PS + 10 µM AM-251 | No significant increase | [4][6] |

Table 3: In Vivo Effects of Topical N-Palmitoyl Serinol in a Murine Model

| Parameter | Model | Treatment | Outcome | Reference |

| Transepidermal Water Loss (TEWL) | Normal Mice | 0.5% NPS twice daily for 1 week | Lowered basal TEWL rates | [11][12][13] |

| Barrier Recovery | Normal Mice | 0.5% NPS twice daily for 1 week | Accelerated barrier recovery | [11][12][13] |

| Epidermal Permeability Barrier Dysfunction | Atopic Dermatitis-like Model | Topical NPS | Prevention of dysfunction | [11][12][13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Analysis of Ceramide Production in Keratinocytes

1. Cell Culture and Treatment:

-

Culture Conditions: Cells are grown in appropriate culture medium. One day prior to treatment, the medium is switched to a serum-free keratinocyte growth medium.[6]

-

Inflammatory Model: To mimic inflammatory skin conditions, cells are pre-treated with IL-4 (e.g., 50 ng/mL) for 20 hours.[4][6]

-

N-Palmitoyl Serinol Treatment: Exogenous PS (e.g., 25 µM) is added to the culture medium for a specified duration (e.g., 4 hours).[4][6]

-

Inhibitor Studies: For mechanistic studies, a CB1 inhibitor such as AM-251 (e.g., 10 µM) is co-incubated with PS.[4][6]

2. Lipid Extraction:

-

Lipids are extracted from cell pellets using a liquid-liquid extraction method, such as a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.[14][15][16]

3. Ceramide and Enzyme Activity Analysis:

-

Quantification: The levels of different ceramide species and the activity of enzymes like CerS and sphingomyelinases are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]

Lipidomics of Bacterial Metabolites

1. Sample Collection:

-

Bacterial Culture: Commensal bacterial strains are cultured in an appropriate medium (e.g., modified Gifu anaerobic medium).[17]

-

Extraction of Extracellular Metabolites: The bacterial culture is centrifuged to pellet the cells. The supernatant, containing extracellular metabolites, is collected.[18] A second high-speed centrifugation step is performed to remove any remaining cellular debris.[18] The final supernatant is stored at -80°C.[18]

2. Metabolite Extraction and Analysis:

-

Lipid Extraction: Lipids are extracted from the supernatant using established protocols such as the Folch or Bligh and Dyer methods, which utilize a chloroform and methanol solvent system.[15][19]

-

LC-MS/MS Analysis: The extracted lipids are analyzed by non-targeted LC-MS/MS to identify and quantify the metabolites produced by the bacterial strains.[17]

Conclusion

N-palmitoyl serinol, a metabolite produced by commensal bacteria, is an important signaling molecule that modulates host cellular functions, particularly through the endocannabinoid system. Its ability to enhance the epidermal barrier by stimulating ceramide production via the CB1 receptor highlights its potential as a therapeutic agent for inflammatory skin diseases.[1][11][12] Furthermore, its activity as a GPR119 agonist suggests a role in metabolic regulation.[3][9] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating bacterial metabolite.

References

- 1. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflamma… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutual Links between the Endocannabinoidome and the Gut Microbiome, with Special Reference to Companion Animals: A Nutritional Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topical N-palmitoyl serinol, a commensal bacterial metabolite, pr...: Ingenta Connect [ingentaconnect.com]

- 14. Sample preparation for lipidomics and metabolomics experiments. [bio-protocol.org]

- 15. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of metabolites produced by six gut commensal Bacteroidales strains using non-targeted LC-MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lipidomics Sample Collection Guidelines - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 19. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of N-Acyl Amides: A Technical Guide for Researchers

Introduction

N-acyl amides are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes. Structurally, they consist of a fatty acid linked to a primary amine via an amide bond. This simple structural motif gives rise to a vast array of molecules with varied biological activities, making them a focal point in drug discovery and development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of N-acyl amides, tailored for researchers, scientists, and drug development professionals.

Discovery and Biological Significance

The field of N-acyl amides was ignited by the discovery of N-arachidonoylethanolamine, or anandamide, as the first identified endogenous cannabinoid.[1] Since then, numerous other N-acyl amides have been identified, including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and a wide range of N-acyl amino acids.[2] These molecules are involved in regulating pain, inflammation, appetite, and neuroprotection.[3][4] Their signaling is primarily mediated through G-protein coupled receptors (GPCRs), such as the cannabinoid receptors (CB1 and CB2), and transient receptor potential (TRP) channels, particularly TRPV1.[5][6]

Biosynthesis of N-Acyl Amides: The Anandamide Pathway

The biosynthesis of anandamide is a well-studied example of N-acyl amide production and involves multiple enzymatic pathways. The primary pathway involves the formation of N-arachidonoyl phosphatidylethanolamine (NAPE) from the transfer of arachidonic acid from a donor phospholipid to phosphatidylethanolamine (PE). NAPE is then hydrolyzed to anandamide by NAPE-specific phospholipase D (NAPE-PLD).[7][8] Alternative pathways involving α,β-hydrolase 4 (Abhd4) and a phospholipase C (PLC)/phosphatase cascade also contribute to anandamide synthesis.[7][9]

Synthesis of N-Acyl Amides

Both chemical and enzymatic methods are employed for the synthesis of N-acyl amides, each with its advantages and limitations.

Chemical Synthesis

Chemical synthesis offers versatility in producing a wide range of N-acyl amides. Common methods include the direct condensation of a fatty acid and an amine, often at high temperatures, and the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.[10][11] The use of coupling agents like dicyclohexylcarbodiimide (DCC) or activators such as N,N'-carbonyldiimidazole (CDI) facilitates amide bond formation under milder conditions.[]

Enzymatic Synthesis

Enzymatic synthesis provides a green and highly selective alternative to chemical methods.[13] Hydrolases, such as lipases and acylases, can catalyze the formation of amide bonds in non-aqueous or low-water environments.[14] ATP-dependent enzymes, like acyl-adenylating enzymes, activate the fatty acid as an acyl-adenylate intermediate, which then reacts with an amine to form the N-acyl amide.[15]

Quantitative Data on N-Acyl Amide Activity

The biological activity of N-acyl amides is quantified by determining their binding affinities for receptors and their potency in functional assays.

Receptor Binding Affinities

The affinity of N-acyl amides for cannabinoid receptors is typically determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| Anandamide | 89 | 371 |

| N-Oleoylethanolamide (OEA) | >10,000 | >10,000 |

| N-Linoleoylethanolamide | >10,000 | >10,000 |

| 2'-Methyl-anandamide | 102 | 1,400 |

| 2'-Fluoro-anandamide | 32 | 1,200 |

| 2'-Chloro-anandamide | 19 | 1,100 |

Data compiled from Abadji et al. (1994) and Khanolkar et al. (1998).[16]

Functional Potency at GPCRs and Ion Channels

The potency of N-acyl amides in activating their target receptors is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Table 2: Potency of N-Acyl Amides at Various Receptors

| Compound | Receptor | Assay Type | Potency (µM) |

| N-Palmitoyl serinol | GPR119 | Agonist Activation | EC50: 9 |

| N-3-Hydroxypalmitoyl ornithine | S1PR4 | Agonist Activation | EC50: 32 |

| N-Myristoyl alanine | G2A | Agonist Activation | EC50: 3 |

| Compound 1 (pyrazolo-pyridine derivative) | PPARα | Transcriptional Activation | EC50: 2.06 |

| Compound 3 (pyrazolo-pyridine derivative) | PPARα | Transcriptional Activation | EC50: 1.78 |

| Fenofibrate | PPARα | Transcriptional Activation | EC50: >21.84 |

Data compiled from Cohen et al. (2015) and a study on PPARα activators.[5][17]

Table 3: Activation of TRPV1 by N-Acyl GABAs

| Compound | Potency (EC50, µM) |

| N-Docosahexaenoyl GABA (D-GABA) | ~1 |

| N-Arachidonoyl GABA (A-GABA) | ~3 |

| N-Linoleoyl GABA (L-GABA) | ~10 |

| N-Oleoyl GABA (O-GABA) | ~30 |

| N-Palmitoyl GABA (P-GABA) | >100 |

| N-Stearoyl GABA (S-GABA) | >100 |

Data estimated from concentration-response curves in Bradshaw et al. (2014).[18]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of N-acyl amides.

Chemical Synthesis of N-Lauroyl Glycinate

This protocol describes the synthesis of sodium N-lauroyl glycinate with a reported yield of up to 78.7%.[10]

Materials:

-

Sodium methyl laurate

-

Sodium glycinate

-

Glycerol (solvent)

-

Sodium methoxide (catalyst)

Procedure:

-

In a suitable reaction vessel, dissolve sodium methyl laurate and sodium glycinate in glycerol.

-

Add a catalytic amount of sodium methoxide to the mixture.

-

Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined empirically.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the product, sodium N-lauroyl glycinate, can be isolated and purified by crystallization or other appropriate methods.

Enzymatic Synthesis of N-Lauroyl-L-arginine

This protocol utilizes acylase I from pig kidney to synthesize N-lauroyl-L-arginine with a reported conversion of 82%.[19]

Materials:

-

L-arginine hydrochloride (0.5 M)

-

Lauric acid (6.2 mM)

-

Acylase I from pig kidney (0.33% w/v)

-

Buffer (100 mM, pH 7.5)

-

Glycerol

Procedure:

-

Prepare a reaction mixture containing 25% (v/v) buffer, 0.5 M L-arginine hydrochloride, 6.2 mM lauric acid, and glycerol to the final volume.

-

Add 0.33% (w/v) acylase I to the reaction mixture.

-

Incubate the mixture at 37°C for 144 hours with magnetic stirring.

-

Monitor the conversion of lauric acid to N-lauroyl-L-arginine using an appropriate analytical method (e.g., HPLC).

-

Isolate and purify the product as required.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is a general method for determining the binding affinity of N-acyl amides for CB1 and CB2 receptors using the radioligand [3H]CP-55,940.[20]

Materials:

-

Cell membranes expressing CB1 or CB2 receptors (5 µg per well)

-

[3H]CP-55,940 (radioligand)

-

Unlabeled test N-acyl amide (competitor)

-

Incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EGTA, 0.1% w/v fatty acid-free BSA)

-

Non-specific binding control (e.g., 5,000 nM unlabeled CP-55,940)

-

96-well plates

-

Unifilter GF/B filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test N-acyl amide in incubation buffer.

-

In a 96-well plate, add 5 µg of cell membranes, the test N-acyl amide at various concentrations, and a fixed concentration of [3H]CP-55,940 (e.g., 1.5 nM).

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Incubate the plate at 30°C for 1 hour with gentle shaking.

-

Terminate the reaction by rapid filtration through Unifilter GF/B filter plates using a cell harvester.

-

Wash the filters with ice-cold incubation buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the Ki values using non-linear regression analysis.

Calcium Imaging Assay for TRPV1 Activation

This protocol describes a method to assess the activation of TRPV1 channels by N-acyl amides by measuring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.[6][21]

Materials:

-

HEK-293 cells transiently or stably expressing TRPV1

-

Fura-2 AM (calcium indicator)

-

Pluronic F-127 (to aid dye loading)

-

Recording buffer (e.g., HBSS)

-

Test N-acyl amide

-

Positive control (e.g., capsaicin)

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)

Procedure:

-

Plate the TRPV1-expressing HEK-293 cells on glass coverslips.

-

Load the cells with Fura-2 AM (typically 1-5 µM) in recording buffer containing a small amount of Pluronic F-127 for 30-60 minutes at room temperature in the dark.

-

Wash the cells with recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Perfuse the cells with recording buffer and establish a baseline fluorescence ratio (F340/F380).

-

Apply the test N-acyl amide to the cells and record the change in the F340/F380 ratio over time.

-

Apply a saturating concentration of a known TRPV1 agonist (e.g., capsaicin) as a positive control.

-

Analyze the data by calculating the change in the fluorescence ratio, which is proportional to the change in intracellular calcium concentration.

Workflow for Novel N-Acyl Amide Discovery and Characterization

The discovery and development of new N-acyl amides as therapeutic agents follow a structured workflow.

Conclusion

N-acyl amides represent a rich and expanding field of research with significant therapeutic potential. A thorough understanding of their discovery, biosynthesis, and methods for their synthesis and biological evaluation is crucial for advancing our knowledge of their physiological roles and for the development of novel drugs targeting the systems they modulate. This guide provides a foundational framework of the key technical aspects to aid researchers in this exciting area of study.

References

- 1. A biosynthetic pathway for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Amide Synthesis [fishersci.it]

- 13. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. moodle2.units.it [moodle2.units.it]

Methodological & Application

Application Notes and Protocols: Utilizing Palmitoyl Serinol-d5 as an Internal Standard in Lipidomics

Abstract

These application notes provide a comprehensive guide for the use of Palmitoyl serinol-d5 as an internal standard in quantitative lipidomics studies. The focus is on the analysis of N-acyl amides and related lipid species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document offers detailed experimental protocols, data presentation guidelines, and insights into the biological relevance of N-palmitoyl serinol, making it an essential resource for researchers, scientists, and drug development professionals in the field of lipidomics.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, plays a crucial role in understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate and precise quantification of individual lipid species is paramount in these studies. However, the inherent variability in sample extraction, matrix effects, and instrument response can pose significant challenges to obtaining reliable quantitative data.

The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry.[1] These standards, which are chemically identical to the analytes of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium, co-elute with the analyte and experience similar ionization and fragmentation behavior. This allows for the correction of analytical variability, leading to highly accurate and precise quantification.

This compound is a deuterated analog of N-palmitoyl serinol, an endogenous N-acyl amide. N-palmitoyl serinol is structurally related to N-palmitoyl ethanolamine (PEA), a well-known endocannabinoid-like molecule. Recent studies have highlighted the role of N-palmitoyl serinol in stimulating the production of ceramides, which are critical components of the skin's permeability barrier and are involved in various signaling pathways.[2] Therefore, accurate quantification of N-palmitoyl serinol and related lipids is of significant interest in dermatological and pharmacological research.

This application note details the use of this compound as an internal standard for the quantification of N-palmitoyl serinol and other structurally similar N-acyl amides in biological matrices.

Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound (Available from suppliers such as MedchemExpress)

-

Analyte Standard: N-Palmitoyl serinol (Available from suppliers such as Cayman Chemical)

-

Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

-

Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges.

-

Biological Matrix: e.g., human serum, plasma, cell lysates, or tissue homogenates.

Sample Preparation: Protein Precipitation

-

Thaw biological samples (e.g., serum, plasma) on ice.

-

In a clean microcentrifuge tube, add 50 µL of the biological sample.

-

Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels, a typical starting concentration is 1 µM in methanol).

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (for tissues)

-

Homogenize the tissue sample in a suitable buffer.

-

To 100 µL of the tissue homogenate, add 10 µL of the this compound internal standard solution.

-

Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water and vortex to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, followed by a re-equilibration step. The exact gradient should be optimized for the specific application.

-

Ionization Mode: Positive electrospray ionization (ESI+).

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions or sample groups. The concentration of the analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Table 1: Example Calibration Curve Data for N-Palmitoyl Serinol Quantification

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 65,000 | 49,800 | 1.305 |

| 100 | 132,000 | 50,200 | 2.630 |

| 250 | 330,000 | 49,500 | 6.667 |